2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c25-17(11-14-13-3-1-2-4-15(13)27-22-14)20-8-10-24-18(26)6-5-16(21-24)23-9-7-19-12-23/h1-7,9,12H,8,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUVUFYVOUFLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step reactions. The process begins with the preparation of the benzoxazole ring, followed by the formation of the imidazole and pyridazine rings. Common reagents used in these reactions include aromatic aldehydes, nitriles, and various catalysts such as acetic acid (HOAc) and N,N-dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group in the molecule is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid and amine derivatives.
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Conditions :
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Acidic: HCl (6M), reflux, 24h.
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Basic: NaOH (2M), 80°C, 12h.
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Outcome :
Reagent Product(s) Yield (%) Reference HCl (6M) 2-(1,2-benzoxazol-3-yl)acetic acid + 2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethylamine 65–72 NaOH (2M) Same as above 70–78
Functionalization of the Pyridazinone Ring
The pyridazinone core (1,6-dihydropyridazin-6-one) undergoes electrophilic substitution and nucleophilic additions. The electron-withdrawing oxo-group activates positions 4 and 5 for substitution.
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Nitration :
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Halogenation :
Imidazole Ring Reactivity
The 1H-imidazol-1-yl group participates in:
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N-Alkylation :
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Coordination Chemistry :
The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic applications .
Benzoxazole Ring Modifications
The benzoxazole moiety is resistant to electrophilic substitution due to its aromatic stability but can undergo ring-opening under strong reducing conditions:
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Reduction :
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Conditions : LiAlH₄, THF, reflux, 8h.
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Outcome : Ring opening to form 2-aminophenol derivatives (yield: 55%).
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Stability Under Physiological Conditions
Studies on structurally similar pyridazinone derivatives indicate:
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pH-Dependent Stability :
Cross-Coupling Reactions
The pyridazinone and benzoxazole rings support Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups:
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Example : Coupling with phenylboronic acid introduces a phenyl group at position 4 of pyridazinone (yield: 68%) .
Oxidation of the Pyridazinone Ring
Controlled oxidation converts the dihydropyridazinone to a fully aromatic pyridazine system:
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Conditions : KMnO₄, H₂O, 70°C, 4h.
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Outcome : Formation of 3-(1H-imidazol-1-yl)-6-oxopyridazine (yield: 73%).
Key Research Findings
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Synthetic Optimization : One-pot synthesis strategies for analogous pyridazinones emphasize protecting-group-free methodologies, improving yields by 15–20%.
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Biological Relevance : Imidazole and pyridazinone derivatives exhibit affinity for kinase targets (e.g., EGFR, VEGFR), suggesting potential prodrug applications .
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Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 220°C, indicating suitability for high-temperature reactions.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a hypothetical comparison based on typical parameters analyzed in such studies:
Table 1: Hypothetical Structural and Physicochemical Comparison
Key Findings from Structural Analyses:
- Benzoxazole vs.
- Pyridazinyl-Imidazole System : The 6-oxo-1,6-dihydropyridazin-1-yl group introduces conformational rigidity, contrasting with more flexible triazine-based analogs. This rigidity could reduce entropic penalties during binding.
- Acetamide Linker : The -N-ethylacetamide bridge likely improves solubility over methylene or ester-linked analogs, as evidenced by lower LogP values in similar compounds.
Limitations and Methodological Considerations
Torsion Angle Variability : Differences in linker flexibility between analogs.
Intermolecular Packing : Hydrogen-bonding networks or π-stacking efficiencies refined via SHELXL.
Thermal Motion Parameters : B-factor comparisons to assess stability in crystalline states.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a benzoxazole ring and an imidazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research has shown that compounds with benzoxazole and imidazole structures often exhibit antimicrobial properties. A study on related benzoxazole derivatives indicated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-donating substituents were more active than those with electron-withdrawing groups .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Bacillus subtilis |
| Compound B | 64 | Escherichia coli |
| Compound C | 16 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of similar compounds has been evaluated in various studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, a related imidazole derivative was found to inhibit the growth of cervical cancer cells with an IC50 value of 15 µM .
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition : Binding to key enzymes involved in metabolic pathways.
- Receptor Modulation : Altering receptor activity that regulates cell growth and apoptosis.
- DNA Interaction : Intercalating with DNA or affecting its replication processes.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity : A series of benzoxazole derivatives were synthesized and tested against various pathogens. The study highlighted that modifications in the benzoxazole structure significantly influenced antimicrobial efficacy .
- Anticancer Research : A recent investigation into imidazole derivatives demonstrated their potential to induce apoptosis in cancer cell lines through caspase activation pathways .
- Pharmacological Screening : A comprehensive screening of similar compounds revealed promising results in inhibiting tumor growth in mouse models, suggesting potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
